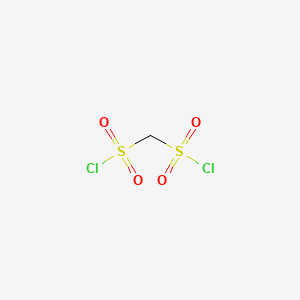
Methanedisulfonyl Dichloride
描述
Methanedisulfonyl Dichloride is an organosulfur compound with the molecular formula CH₂Cl₂O₄S₂ and a molecular weight of 213.06 g/mol . It is a colorless to red to green liquid with a boiling point of 138°C at 15 mmHg . This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.
作用机制
Mode of Action
Methanedisulfonyl Dichloride is a highly reactive compound. It is an electrophile, meaning it has a tendency to attract electrons and can form bonds with nucleophilic (electron-rich) sites on other molecules . This reactivity allows it to interact with a variety of biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . As a small, reactive molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its reactivity and the specific biological targets it interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be influenced by temperature and the presence of other reactive substances .
生化分析
Biochemical Properties
Methanedisulphonyl dichloride plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfonyl transferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is crucial for the synthesis of sulfonylated compounds, which are important in various biochemical pathways. Methanedisulphonyl dichloride also reacts with nucleophiles, leading to the formation of sulfonylated products .
Cellular Effects
Methanedisulphonyl dichloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, methanedisulphonyl dichloride can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors, resulting in changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of methanedisulphonyl dichloride involves its interaction with biomolecules at the molecular level. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Methanedisulphonyl dichloride can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methanedisulphonyl dichloride can change over time. The compound’s stability and degradation are important factors to consider. Methanedisulphonyl dichloride is relatively stable under inert conditions but can degrade when exposed to moisture or reactive chemicals. Long-term exposure to methanedisulphonyl dichloride can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of methanedisulphonyl dichloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects are observed at high doses, including potential damage to vital organs and disruption of metabolic processes. It is crucial to determine the threshold levels to avoid toxicity in experimental settings .
Metabolic Pathways
Methanedisulphonyl dichloride is involved in various metabolic pathways. It interacts with enzymes such as sulfonyl transferases and cytochrome P450 enzymes, which play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which may have further biochemical implications .
Transport and Distribution
Within cells and tissues, methanedisulphonyl dichloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and potential toxicity .
Subcellular Localization
Methanedisulphonyl dichloride’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression .
准备方法
Methanedisulfonyl Dichloride is typically synthesized through the reaction of methanesulfonyl chloride with chlorosulfonic acid under controlled conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pressure to ensure consistent quality .
化学反应分析
Methanedisulfonyl Dichloride undergoes various chemical reactions, including solvolysis and reactions with alkenes. It is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. Common reagents used in these reactions include alcohols, amines, and alkenes. The major products formed from these reactions are typically sulfonyl derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Methanedisulfonyl Dichloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfonyl compounds. In biology, it has been studied for its potential use in the development of gas sensors, particularly for methane detection. In medicine, it is explored for its role in the synthesis of pharmaceutical intermediates. Industrially, it is used in the production of various chemicals and materials.
相似化合物的比较
Methanedisulfonyl Dichloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride. While all these compounds are used as reagents in organic synthesis, methanedisulphonyl dichloride is unique due to its higher reactivity and ability to form more complex sulfonyl derivatives . Similar compounds include methanesulfonyl chloride (CH₃SO₂Cl) and toluenesulfonyl chloride (C₇H₇SO₂Cl), which are also widely used in organic synthesis .
属性
IUPAC Name |
methanedisulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O4S2/c2-8(4,5)1-9(3,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQZHQHDMVGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206716 | |
| Record name | Methanedisulphonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-68-8 | |
| Record name | Methanedisulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanedisulfonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005799688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanedisulphonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanedisulphonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANEDISULFONYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBK9Z6LSV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methanedisulfonyl dichloride react in the presence of bases like triethylamine?
A1: this compound, when treated with triethylamine, undergoes dehydrochlorination to generate a highly reactive intermediate known as disulfene (SO2=C=SO2) [, ]. This reactive species can then participate in various reactions, including cycloadditions with dienes like cyclopentadiene. [, ]
Q2: What is significant about the reaction of this compound with cyclopentadiene?
A2: The reaction of this compound with cyclopentadiene proceeds through a fascinating double [4+2] cycloaddition. Initially, one molecule of cyclopentadiene reacts with disulfene (generated in situ from this compound and triethylamine) to form a cycloadduct. This cycloadduct then undergoes a second [4+2] cycloaddition with another molecule of disulfene, ultimately yielding a unique spirodisulfone structure. The stereochemistry of this spirodisulfone product was confirmed by X-ray crystallography. []
Q3: Can you elaborate on the structural features of the bis(trimethylammoniosulfonyl)methanide cation formed from this compound?
A3: When this compound reacts with three equivalents of trimethylamine, it forms bis(trimethylammoniosulfonyl)methanide chloride. X-ray crystallographic analysis of the tetraphenylborate salt of this compound revealed that the cation adopts a specific conformation driven by negative hyperconjugation (nC-σS–N interactions) and negative homohyperconjugation (nC-σN–C interactions). These interactions influence the bond lengths within the S–N–C chains, which lie coplanar to the occupied pz orbital of the central carbon atom. The analysis suggests that sulfene-amine S,N-adducts generally adopt a zwitterionic ammoniosulfonylmethanide structure stabilized by these hyperconjugative effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


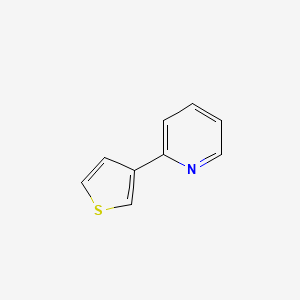
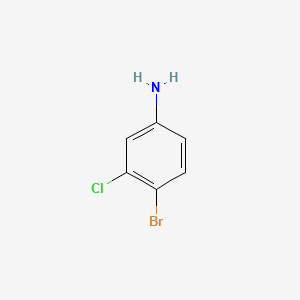


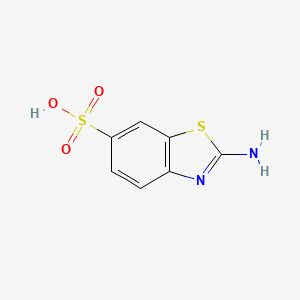
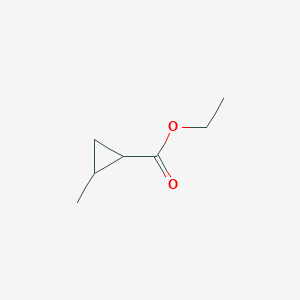
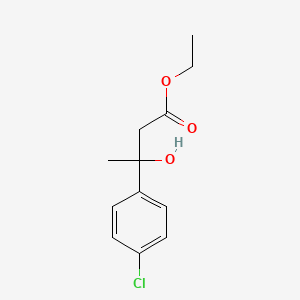
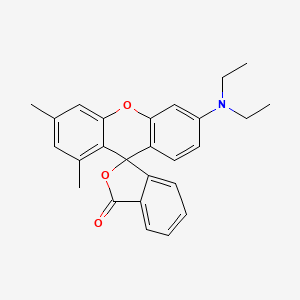
![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
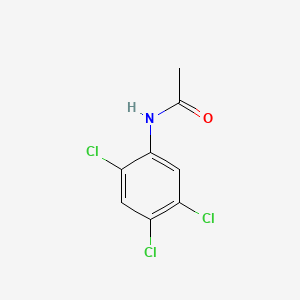
![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)

